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molecular formula C9H12ClN B180803 1-(4-chlorophenyl)-N,N-dimethylmethanamine CAS No. 15184-98-2

1-(4-chlorophenyl)-N,N-dimethylmethanamine

Cat. No. B180803
M. Wt: 169.65 g/mol
InChI Key: OEZKSNAMPUQHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947585

Procedure details

The starting material is prepared as follows: The solution of 141 g of α,p-dichlorotoluene in 200 ml of tetrahydrofuran is added dropwise to an ice-cold saturated solution of dimethylamine in 1 liter of tetrahydrofuran and the mixture stirred for 2 days at 25°. It is diluted with diethyl ether, washed with 2N aqueous sodium hydroxide, the organic layer dried, evaporated, the residue distilled and the fraction boiling at 106°/12 mm Hg collected, to yield the N,N-dimethyl-4-chlorobenzylamine.
Quantity
141 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7]Cl)=[CH:5][CH:4]=[C:3]([Cl:9])[CH:2]=1.[CH3:10][NH:11][CH3:12]>O1CCCC1.C(OCC)C>[CH3:10][N:11]([CH2:7][C:6]1[CH:5]=[CH:4][C:3]([Cl:9])=[CH:2][CH:1]=1)[CH3:12]

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
C1=CC(=CC=C1CCl)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 2 days at 25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
WASH
Type
WASH
Details
washed with 2N aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the organic layer dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 106°/12 mm Hg collected

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CN(C)CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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